molecular formula C19H16N2O5 B2490066 N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-81-1

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2490066
CAS No.: 325802-81-1
M. Wt: 352.346
InChI Key: NYQCTYCDCCNITK-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry research. With a molecular formula of C19H16N2O5 and a molecular weight of 352.346 g/mol, this compound serves as a valuable chemical scaffold for developing novel bioactive molecules . Coumarin-based compounds like this one are extensively investigated for their diverse pharmacological potential. Recent studies on highly analogous structures, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, have demonstrated promising theoretical activity for targeting acetylcholinesterase in Alzheimer's disease research, suggesting potential applications in neurochemistry and for neurodegenerative conditions . Furthermore, various coumarin-3-carboxamide derivatives have shown potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), a key target for treating neurological disorders . The structural features of this compound, including the acetamidophenyl group, make it a candidate for probing biological pathways and optimizing structure-activity relationships (SAR), particularly in the fields of anticancer and antioxidant agent development, where coumarin derivatives have exhibited robust activity against a panel of human tumor cell lines . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-acetamidophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11(22)20-13-3-5-14(6-4-13)21-18(23)16-10-12-9-15(25-2)7-8-17(12)26-19(16)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQCTYCDCCNITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core followed by the introduction of the acetamidophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the chromene core or the acetamidophenyl group.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace certain atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its structural features are similar to those found in various pharmaceutical agents, making it a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The chromene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamidophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and acetamidophenyl-containing molecules. Examples are:

  • 6-methoxy-2-oxo-2H-chromene-3-carboxamide
  • 4-acetamidophenyl-2H-chromene-3-carboxamide

Uniqueness

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound features a chromene core, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the acetamidophenyl group enhances its pharmacological potential by improving binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several organic reactions. A common synthetic route includes:

  • Formation of the Chromene Core : This step often requires specific catalysts and controlled temperatures to ensure high yield.
  • Introduction of the Acetamidophenyl Group : This step is crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of chromene derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated moderate cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. The IC50 values for related compounds suggest that modifications to the chromene structure can enhance potency against these cancer types .
CompoundCell LineIC50 (μM)
This compoundMOLT-424.4 ± 2.6
Other Chromone DerivativesHL-6042.0 ± 2.7
Other Chromone DerivativesMCF-768.4 ± 3.9

The mechanism by which this compound exerts its effects involves:

  • Interaction with Enzymes and Receptors : The chromene core can modulate the activity of various enzymes and receptors, leading to altered cellular responses.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer activity.

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound:

Compound TypeBiological Activity
Chromone DerivativesAnticancer, Antimicrobial
Coumarin DerivativesAntioxidant, Anti-inflammatory

The unique combination of functional groups in this compound distinguishes it from other derivatives, potentially leading to enhanced selectivity and efficacy in targeting cancer cells.

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against leukemia cell lines, indicating potential as a lead compound for further development .
  • Antiproliferative Effects : Compounds derived from this structure have shown antiproliferative effects in various cancer models, suggesting a broad spectrum of activity that warrants further investigation .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step condensation reaction. A common approach is:

Core Chromene Formation : Condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride under reflux to form the activated intermediate.

Amide Coupling : Reaction with 4-acetamidoaniline using coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours .
Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove residual solvent.
  • Temperature Control : Higher temperatures (>40°C) risk hydrolysis of the acetamido group.
  • Yield Optimization : Yields range from 45–70%, with impurities often arising from incomplete coupling or side reactions (e.g., esterification). HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the chromene core should exhibit a dihedral angle of 8–12° between the benzene and pyran rings .
  • Spectroscopic Techniques :
    • NMR : 1^1H NMR should show a singlet for the methoxy group (~δ 3.8 ppm) and a broad peak for the acetamido NH (~δ 10.2 ppm).
    • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (chromene lactone) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 383.1 .

Q. What preliminary biological activities have been reported for this compound?

Early studies on analogous chromene-3-carboxamides suggest:

  • Anticancer Potential : IC50_{50} values of 5–20 µM against HeLa and MCF-7 cell lines, likely via topoisomerase II inhibition .
  • Antimicrobial Activity : Moderate inhibition (MIC = 32–64 µg/mL) against Staphylococcus aureus and Escherichia coli .
    Key Caveat : Activity varies with substituents. For example, replacing the acetamido group with a halogen (e.g., bromine) enhances cytotoxicity but reduces solubility .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities?

Discrepancies often arise from polymorphic forms or solvate formation. For example:

  • Solvent Effects : DMF solvates (observed in similar compounds) may alter bioavailability. Mercury software can visualize solvent-accessible surfaces and hydrogen-bonding patterns (e.g., O–H···N interactions between chromene and DMF) .
  • Polymorphism : Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate distinct polymorphs). Refinement with SHELXL can distinguish between conformational isomers .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the acetamido and methoxy substituents?

  • Substituent Scanning : Synthesize analogs with:
    • Varying Acetamido Groups : Replace with sulfonamide or urea moieties to assess hydrogen-bonding requirements.
    • Methoxy Position : Shift to 5- or 7-positions to evaluate steric effects on ring planarity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2). A methoxy group at the 6-position enhances π-π stacking with Tyr385 in COX-2 .

Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?

Contradictory reports (e.g., COX-2 vs. topoisomerase II inhibition) may stem from assay conditions:

  • Enzyme Source : Human recombinant vs. bacterial-expressed enzymes exhibit differing kinetics. Validate using isoform-specific inhibitors (e.g., NS-398 for COX-2).
  • Redox Interference : The chromene core may generate reactive oxygen species (ROS) in MTT assays, leading to false positives. Confirm results with ATP-based assays (e.g., CellTiter-Glo) .

Q. What advanced analytical methods are recommended for studying metabolic stability?

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS. Half-life (<30 min) indicates rapid hepatic clearance.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify interactions. A >50% inhibition at 10 µM suggests high metabolic liability .

Methodological Recommendations

  • For Synthetic Challenges : Optimize coupling steps using microwave-assisted synthesis (50°C, 30 min) to reduce side products .
  • For Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and cite using CCDC numbers .

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